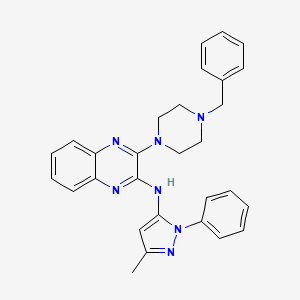![molecular formula C19H19ClN4O3S B12133209 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133209.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロ-2-メトキシ-5-メチルフェニル)-2-{[5-(フラン-2-イル)-4-(プロプ-2-エン-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロ-メトキシ-メチルフェニル基、フラン環、トリアゾール環を含む独特の構造を特徴としており、化学研究および産業用途にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N-(4-クロロ-2-メトキシ-5-メチルフェニル)-2-{[5-(フラン-2-イル)-4-(プロプ-2-エン-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを伴う環化反応によって合成することができます。
フラン環の付加: フラン環は、通常、パラジウム触媒クロスカップリング法を用いたカップリング反応を介して導入されます。
アセトアミド結合の形成: アセトアミド結合は、中間体をトリエチルアミンなどの塩基の存在下でクロロアセチルクロリドと反応させることによって形成されます。
最終的な組み立て: 最終的な化合物は、一連の縮合反応および置換反応によって組み立てられ、すべての官能基が正しい位置に配置されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。これには、高スループット反応器、クロマトグラフィーなどの高度な精製技術、および最終製品の一貫性を確保するための厳格な品質管理対策が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環で酸化反応を起こす可能性があり、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、トリアゾール環またはアセトアミド結合を標的にすることができ、化合物の異なる還元形態をもたらします。
置換: フェニル環のクロロ基は、他の求核剤で置換することができ、さまざまな置換誘導体をもたらします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および過酸化水素(H2O2)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性があり、置換はさまざまな官能化化合物を生成する可能性があります。
科学研究の応用
N-(4-クロロ-2-メトキシ-5-メチルフェニル)-2-{[5-(フラン-2-イル)-4-(プロプ-2-エン-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: そのユニークな構造と生物活性により、潜在的な薬物候補として探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害して、生化学的イベントの連鎖を引き起こす可能性があります。正確なメカニズムは、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- N-(4-クロロ-2-メトキシフェニル)-2-{[5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- N-(4-クロロ-2-メチルフェニル)-2-{[5-(フラン-2-イル)-4-(プロプ-2-エン-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
独自性
N-(4-クロロ-2-メトキシ-5-メチルフェニル)-2-{[5-(フラン-2-イル)-4-(プロプ-2-エン-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにより際立っています。その構造により、さまざまな化学修飾が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C19H19ClN4O3S |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-4-7-24-18(15-6-5-8-27-15)22-23-19(24)28-11-17(25)21-14-9-12(2)13(20)10-16(14)26-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChIキー |
KKPGANILSLDBNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)


![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133180.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)

![3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133202.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
